molecular formula C10H9FN4O B2888858 (1Z,2E)-N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide CAS No. 338959-78-7

(1Z,2E)-N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide

Cat. No.: B2888858
CAS No.: 338959-78-7
M. Wt: 220.20 g/mol
InChI Key: CSFLGSOXYCWIQF-UHFFFAOYSA-N
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Description

(1Z,2E)-N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyimino group, and a carbohydrazonoyl cyanide moiety

Scientific Research Applications

Chemistry

In chemistry, (1Z,2E)-N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. It may be investigated for its efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2E)-N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures, pressures, and pH levels.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z,2E)-N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Mechanism of Action

The mechanism of action of (1Z,2E)-N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z,2E)-N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide involves the reaction of 4-fluoroaniline with ethyl cyanoacetate to form ethyl 2-(4-fluorophenylamino)acrylate, which is then reacted with hydroxylamine hydrochloride to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide. This compound is then reacted with hydrazine hydrate and cyanogen bromide to form the final product, (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide.", "Starting Materials": [ "4-fluoroaniline", "ethyl cyanoacetate", "hydroxylamine hydrochloride", "hydrazine hydrate", "cyanogen bromide" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-fluorophenylamino)acrylate.", "Step 2: Ethyl 2-(4-fluorophenylamino)acrylate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide.", "Step 3: (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazide.", "Step 4: Cyanogen bromide is then added to (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazide in the presence of a base such as triethylamine to form the final product, (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide." ] }

CAS No.

338959-78-7

Molecular Formula

C10H9FN4O

Molecular Weight

220.20 g/mol

IUPAC Name

N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide

InChI

InChI=1S/C10H9FN4O/c1-16-13-7-10(6-12)15-14-9-4-2-8(11)3-5-9/h2-5,7,14H,1H3

InChI Key

CSFLGSOXYCWIQF-UHFFFAOYSA-N

SMILES

CON=CC(=NNC1=CC=C(C=C1)F)C#N

Canonical SMILES

CON=CC(=NNC1=CC=C(C=C1)F)C#N

solubility

not available

Origin of Product

United States

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